Tolpiprazole - 20326-13-0

Tolpiprazole

Catalog Number: EVT-443849
CAS Number: 20326-13-0
Molecular Formula: C17H24N4
Molecular Weight: 284.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tolpiprazole is a pharmaceutical compound primarily classified as an antipsychotic agent. It is utilized in the treatment of various psychiatric disorders, particularly those characterized by psychotic symptoms. The compound is recognized for its ability to modulate neurotransmitter systems, which is critical in managing conditions like schizophrenia and other related disorders.

Source

Tolpiprazole was developed in the mid-20th century, with research indicating its efficacy in clinical settings. Its development stemmed from the need for new therapeutic options that could effectively address psychotic symptoms with fewer side effects compared to existing treatments at the time.

Classification

Tolpiprazole is classified under the category of atypical antipsychotics. These agents are distinguished by their mechanism of action, which often involves the antagonism of serotonin receptors alongside dopamine receptors, providing a broader therapeutic profile.

Synthesis Analysis

Methods

The synthesis of Tolpiprazole involves several chemical reactions that can be categorized into distinct steps. Various methodologies have been explored, including:

  1. Condensation Reactions: Initial formation typically begins with a condensation reaction between appropriate aromatic amines and carbonyl compounds.
  2. Cyclization: Following the condensation, cyclization reactions are employed to form the core structure of Tolpiprazole.
  3. Functionalization: Subsequent functionalization steps introduce necessary substituents to enhance pharmacological activity.

Technical Details

The synthesis process may utilize different solvents and catalysts to optimize yield and purity. For instance, reactions are often conducted under controlled temperatures to facilitate desired outcomes while minimizing by-products.

Molecular Structure Analysis

Structure

Tolpiprazole has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is typically represented as C₁₈H₁₈N₂S, indicating the presence of sulfur, nitrogen, and carbon atoms.

Data

  • Molecular Weight: Approximately 298.41 g/mol
  • Structural Features: The compound features a thiazole ring, which is crucial for its interaction with neurotransmitter receptors.
Chemical Reactions Analysis

Reactions

Tolpiprazole undergoes various chemical reactions that are essential for its synthesis and potential modifications:

  1. Nucleophilic Substitution: This reaction type is often involved in modifying functional groups on the aromatic rings.
  2. Oxidation-Reduction Reactions: These reactions can alter the oxidation states of certain atoms within the molecule, affecting its reactivity and stability.
  3. Hydrolysis: In some cases, hydrolysis may occur, leading to the breakdown of specific ester or amide bonds within the structure.

Technical Details

The reaction conditions (temperature, pressure, solvent choice) play a crucial role in determining the efficiency and selectivity of these reactions. Analytical techniques such as chromatography are frequently employed to monitor reaction progress and product purity.

Mechanism of Action

Process

Tolpiprazole exerts its therapeutic effects primarily through antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action helps balance neurotransmitter levels in the brain, alleviating symptoms associated with psychosis.

Data

Clinical studies have demonstrated that Tolpiprazole can effectively reduce both positive symptoms (hallucinations, delusions) and negative symptoms (apathy, social withdrawal) of schizophrenia. Its mechanism also suggests a lower propensity for extrapyramidal side effects compared to traditional antipsychotics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol; limited solubility in water.
  • Melting Point: The melting point is generally reported around 150°C.

Chemical Properties

  • Stability: Tolpiprazole exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups allows for various chemical modifications that can enhance its pharmacological profile.
Applications

Scientific Uses

Tolpiprazole is primarily used in psychiatry for managing schizophrenia and similar disorders. Its atypical nature allows it to be effective in patients who may not respond well to traditional therapies.

Additionally, ongoing research explores its potential applications in treating other conditions such as bipolar disorder and major depressive disorder due to its mood-stabilizing properties.

Theoretical Frameworks in Aripiprazole Pharmacodynamics

Dopaminergic System Stabilization in Psychosis Management

The dopamine hypothesis of schizophrenia posits that hyperactivity in mesolimbic dopamine pathways underlies positive symptoms (e.g., hallucinations), while hypoactivity in mesocortical pathways contributes to negative symptoms (e.g., social withdrawal) and cognitive deficits [2] [10]. Aripiprazole’s stabilization mechanism addresses this imbalance bidirectionally:

  • Functional Antagonism in Mesolimbic Pathways: In hyperdopaminergic states, aripiprazole’s partial agonism at postsynaptic D₂ receptors competes with endogenous dopamine. With lower intrinsic activity (~30%) than dopamine, it reduces net downstream signaling, attenuating positive symptoms [3] [6].
  • Functional Agonism in Mesocortical Pathways: Under hypodopaminergic conditions, aripiprazole’s partial agonism enhances dopaminergic tone, improving negative symptoms and cognitive function [2] [10].
  • Autoreceptor Modulation: Aripiprazole activates presynaptic D₂ autoreceptors, inhibiting excessive dopamine release in the striatum. This lowers extrapyramidal side effect (EPS) risk compared to full antagonists [5] [10].

Table 1: Dopaminergic Pathways Modulated by Aripiprazole

PathwayDopamine ActivityAripiprazole’s ActionClinical Effect
MesolimbicHyperactiveFunctional antagonismReduces positive symptoms
MesocorticalHypoactiveFunctional agonismImproves negative/cognitive symptoms
NigrostriatalRegulatedAutoreceptor activationLowers EPS risk
TuberoinfundibularTonic inhibitionMinimal blockadeAvoids hyperprolactinemia

Serotonin-Dopamine Activity Modulation Theories

Aripiprazole’s effects extend beyond dopamine via intricate serotonin (5-HT) interactions, critical for its "atypical" profile:

  • 5-HT₂A Receptor Antagonism: Like other atypicals, aripiprazole blocks 5-HT₂A receptors in cortical and striatal regions. This disinhibits dopamine release in the prefrontal cortex, further ameliorating negative symptoms and cognitive deficits [2] [6].
  • 5-HT₁A Partial Agonism: Aripiprazole activates 5-HT₁A receptors in the prefrontal cortex and hippocampus, enhancing dopamine and glutamate release. This action supports cognitive improvement and may confer anxiolytic and antidepressant effects [6] [10].
  • 5-HT₂C and 5-HT₇ Modulation: Antagonism at 5-HT₂C receptors potentiates mesocortical dopamine release, while 5-HT₇ receptor antagonism may influence circadian rhythms and synaptic plasticity [6] [7].

These interactions create a synergistic framework where serotonin receptor modulation fine-tunes dopaminergic activity across brain regions, enhancing therapeutic breadth.

Partial Agonism Paradigms in Receptor Pharmacology

Partial agonism—a compound’s ability to simultaneously activate and block a receptor depending on endogenous ligand levels—defines aripiprazole’s core pharmacology:

  • D₂ Receptor Partial Agonism: Aripiprazole exhibits high affinity for D₂ receptors (Ki = 0.34 nM) but low intrinsic activity. In high-dopamine environments (e.g., mesolimbic pathway), it occupies >90% of D₂ receptors, outcompeting dopamine yet producing submaximal response. In low-dopamine regions (e.g., mesocortex), it provides sufficient stimulus to normalize signaling [2] [3] [6].
  • Differential Effects on D₂ Subtypes: Aripiprazole shows varied efficacy at D₂ receptor isoforms. Its potent partial agonism at D₂Long (postsynaptic) and D₂Short (presynaptic) isoforms supports its balanced modulation of dopamine release and neuronal firing [10].
  • Comparison with Full Agonists/Antagonists: Unlike full antagonists (e.g., haloperidol), which indiscriminately block D₂ receptors causing EPS and hyperprolactinemia, or full agonists (e.g., dopamine), which exacerbate psychosis, partial agonists exert "dopamine tone stabilization" [5].

Table 2: Receptor Binding Profile of Aripiprazole

ReceptorAffinity (Ki, nM)ActionFunctional Outcome
D₂0.34Partial agonistDopamine stabilization
5-HT₁A1.7Partial agonistPro-cognitive, antidepressant effects
5-HT₂A3.4AntagonistReduces positive symptoms, lowers EPS risk
5-HT₂C15Weak antagonistEnhances cortical dopamine release
D₃0.8Partial agonistModulates limbic function
α₁-Adrenergic57AntagonistRisk of orthostatic hypotension

Data compiled from [6] [10].

Functional Selectivity and Intracellular Signaling Dynamics

Functional selectivity (or biased agonism) posits that ligands preferentially activate specific intracellular signaling pathways over others. Aripiprazole exhibits this at D₂ receptors, explaining its clinical efficacy without severe side effects:

  • G-Protein vs. β-Arrestin Pathways: Aripiprazole preferentially activates Gᵢ/o-mediated inhibition of cAMP over β-arrestin recruitment. β-Arrestin pathways are linked to EPS and prolactin release; thus, this bias minimizes such risks despite high D₂ occupancy [2] [7].
  • Downstream Signaling Dynamics:
  • ERK Phosphorylation: Aripiprazole modulates extracellular signal-regulated kinase (ERK) in a brain-region-specific manner. In cortical neurons, it enhances ERK activity (supporting neuroplasticity), while inhibiting ERK in striatal neurons (preventing dyskinesia) [4] [8].
  • Akt/GSK-3β Regulation: Via D₂ and 5-HT₁A receptors, aripiprazole activates Akt, inhibiting glycogen synthase kinase-3β (GSK-3β). This pathway influences neuroprotection and synaptic plasticity [7].
  • Gene Network Regulation: Network pharmacology identifies 8 core targets for aripiprazole (e.g., DRD2, HTR2A, SLC6A3). Enrichment analysis shows involvement in neuroactive ligand-receptor interactions, serotonergic synapses, and adenylate cyclase-modulating pathways [7].

Table 3: Functionally Selective Signaling Pathways of Aripiprazole

ReceptorPreferred PathwayBiological EffectClinical Relevance
D₂Gᵢ/o-cAMP inhibitionDopamine neurotransmission modulationAntipsychotic effect, low EPS
D₂Weak β-arrestin recruitmentMinimizes internalizationReduced prolactin elevation
5-HT₁AGᵢ/o-cAMP inhibitionNeurogenesis, synaptic plasticityCognitive improvement
5-HT₂AGq-PLC inhibitionReduced glutamate excitotoxicityMood stabilization

Properties

CAS Number

20326-13-0

Product Name

Tolpiprazole

IUPAC Name

1-(3-methylphenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine

Molecular Formula

C17H24N4

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C17H24N4/c1-14-4-3-5-17(12-14)21-10-8-20(9-11-21)7-6-16-13-15(2)18-19-16/h3-5,12-13H,6-11H2,1-2H3,(H,18,19)

InChI Key

IYBFBADVQPQHLQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCC3=NNC(=C3)C

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCC3=NNC(=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.